But-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide
But-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide
Xamoterol hemifumarate is a third generation specific adrenergic ß1 receptor partial agonist.
Brand Name:
Vulcanchem
CAS No.:
73210-73-8
VCID:
VC0547287
InChI:
InChI=1S/2C16H25N3O5.C4H4O4/c2*20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19;5-3(6)1-2-4(7)8/h2*1-4,14,17,20-21H,5-12H2,(H,18,22);1-2H,(H,5,6)(H,7,8)
SMILES:
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=CC(=O)O)C(=O)O
Molecular Formula:
C36H54N6O14
Molecular Weight:
794.8 g/mol
But-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide
CAS No.: 73210-73-8
Inhibitors
VCID: VC0547287
Molecular Formula: C36H54N6O14
Molecular Weight: 794.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 73210-73-8 |
---|---|
Product Name | But-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide |
Molecular Formula | C36H54N6O14 |
Molecular Weight | 794.8 g/mol |
IUPAC Name | but-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide |
Standard InChI | InChI=1S/2C16H25N3O5.C4H4O4/c2*20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19;5-3(6)1-2-4(7)8/h2*1-4,14,17,20-21H,5-12H2,(H,18,22);1-2H,(H,5,6)(H,7,8) |
Standard InChIKey | QEDVGROSOZBGOZ-MZQXSLHISA-N |
Isomeric SMILES | C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=C/C(=O)O)\C(=O)O |
SMILES | C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES | C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=CC(=O)O)C(=O)O |
Appearance | Solid powder |
Description | Xamoterol hemifumarate is a third generation specific adrenergic ß1 receptor partial agonist. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Carwin Corwin Fumarate, Xamoterol Hemifumarate, Xamoterol ICI 118587 ICI-118587 ICI118587 Monohydrobromide, Xamoterol Monohydrochloride, Xamoterol Xamoterol Xamoterol Fumarate Xamoterol Hemifumarate Xamoterol Maleate (2:1) Xamoterol Monohydrobromide Xamoterol Monohydrochloride Xamoterol, (S)-Isomer Xamtol |
Reference | 1: Cruickshank JM. Beta-blockers and heart failure. Indian Heart J. 2010 Mar-Apr;62(2):101-10. Review. PubMed PMID: 21180298. 2: Cruickshank JM. Are we misunderstanding beta-blockers. Int J Cardiol. 2007 Aug 9;120(1):10-27. Epub 2007 Apr 12. Review. PubMed PMID: 17433471. 3: Tsoi C, Swedmark S. Sulfation in dog. Curr Drug Metab. 2005 Jun;6(3):275-85. Review. PubMed PMID: 15975044. 4: Salpeter S, Ormiston T, Salpeter E. Cardioselective beta-blockers for reversible airway disease. Cochrane Database Syst Rev. 2002;(1):CD002992. Review. Update in: Cochrane Database Syst Rev. 2002;(4):CD002992. PubMed PMID: 11869646. 5: van Veldhuisen DJ, Poole-Wilson PA. The underreporting of results and possible mechanisms of 'negative' drug trials in patients with chronic heart failure. Int J Cardiol. 2001 Aug;80(1):19-27. Review. PubMed PMID: 11532543. 6: Salpeter S, Ormiston T, Salpeter E. Cardioselective beta-blocker use in patients with reversible airway disease. Cochrane Database Syst Rev. 2001;(2):CD002992. Review. Update in: Cochrane Database Syst Rev. 2002;(1):CD002992. PubMed PMID: 11406056. 7: Febo O, Cobelli F. [Exercise test in the evaluation of the efficacy of drug therapy]. Ital Heart J Suppl. 2000 Mar;1(3):393-9. Review. Italian. PubMed PMID: 10815269. 8: Carson PE. Beta-blocker therapy in heart failure: pathophysiology and clinical results. Curr Probl Cardiol. 1999 Jul;24(7):421-60. Review. PubMed PMID: 10403092. 9: Bonarjee VV, Dickstein K. Novel drugs and current therapeutic approaches in the treatment of heart failure. Drugs. 1996 Mar;51(3):347-58. Review. PubMed PMID: 8882374. 10: Shah R. CPMP note for guidance: clinical trials on the medicinal products in the treatment of cardiac failure. Methods Find Exp Clin Pharmacol. 1996;18 Suppl C:31-3. Review. PubMed PMID: 9003573. 11: Cruickshank JM. The xamoterol experience in the treatment of heart failure. Am J Cardiol. 1993 Mar 25;71(9):61C-64C. Review. PubMed PMID: 8465800. 12: Fowler MB. Controlled trials with beta blockers in heart failure: metoprolol as the prototype. Am J Cardiol. 1993 Mar 25;71(9):45C-53C. Review. PubMed PMID: 8096675. 13: Sørensen EV. Xamoterol--a beta-1-adrenoceptor partial agonist. Pharmacology and clinical use. Dan Med Bull. 1993 Mar;40(1):111-21. Review. PubMed PMID: 8472594. 14: MacFadyen RJ. Role of the circulating and tissue-based renin-angiotensin system in the development of heart failure: implications for therapy. Cardiology. 1993;83(1-2):38-48. Review. PubMed PMID: 8261485. 15: Widimský J, Cihák R. [Can pharmacotherapy in heart failure affect mortality?]. Vnitr Lek. 1992 Mar;38(3):209-19. Review. Czech. PubMed PMID: 1595210. 16: Hayashida W, Kumada T, Kawai C. [New oral drugs for the treatment of congestive heart failure]. Nihon Rinsho. 1992 Feb;50(2):413-9. Review. Japanese. PubMed PMID: 1319514. 17: Widimský J. Can pharmacological therapy influence the mortality of chronic congestive heart failure? Cor Vasa. 1992;34(1):15-30. Review. PubMed PMID: 1288941. 18: Johnson JA. Diastolic dysfunction in congestive heart failure. Clin Pharm. 1991 Nov;10(11):850-61. Review. PubMed PMID: 1794221. 19: Waller DG. Effect of drug treatment on quality of life in mild to moderate heart failure. Drug Saf. 1991 Jul-Aug;6(4):241-6. Review. PubMed PMID: 1888440. 20: Xamoterol--more trouble than it's worth? Drug Ther Bull. 1990 Jul 9;28(14):53-4. Review. PubMed PMID: 1983395. |
PubChem Compound | 155773 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume